4-(2,4-diphenyl-1H-imidazol-5-yl)pyridine
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Overview
Description
2,5-Diphenyl-4-(4-pyridyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenyl and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-4-(4-pyridyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil, 4-pyridinecarboxaldehyde, and ammonium acetate in acetic acid. The reaction mixture is heated to reflux, leading to the formation of the imidazole ring through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for 2,5-Diphenyl-4-(4-pyridyl)-1H-imidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-4-(4-pyridyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction could produce partially or fully reduced imidazole derivatives.
Scientific Research Applications
2,5-Diphenyl-4-(4-pyridyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,5-Diphenyl-4-(4-pyridyl)-1H-imidazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1H-imidazole: Lacks the pyridyl group, which may affect its chemical reactivity and biological activity.
4-(4-Pyridyl)-1H-imidazole: Lacks the phenyl groups, which can influence its physical properties and applications.
Uniqueness
2,5-Diphenyl-4-(4-pyridyl)-1H-imidazole is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical and physical properties. This combination of substituents enhances its potential for diverse applications in various fields.
Properties
CAS No. |
208641-25-2 |
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Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(2,4-diphenyl-1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C20H15N3/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1-14H,(H,22,23) |
InChI Key |
YYQUGNLGTLHJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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